molecular formula C13H13N3O3 B1431631 N-1,3-benzodioxol-5-yl-2-cyano-3-(dimethylamino)acrylamide CAS No. 1786462-99-4

N-1,3-benzodioxol-5-yl-2-cyano-3-(dimethylamino)acrylamide

Cat. No.: B1431631
CAS No.: 1786462-99-4
M. Wt: 259.26 g/mol
InChI Key: QFAQORDCDBJRON-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-2-cyano-3-(dimethylamino)acrylamide is a chemical compound with the molecular formula C13H13N3O3. It is known for its unique structure, which includes a benzodioxole ring, a cyano group, and a dimethylamino group.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-cyano-3-(dimethylamino)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-16(2)7-9(6-14)13(17)15-10-3-4-11-12(5-10)19-8-18-11/h3-5,7H,8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAQORDCDBJRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)NC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901171491
Record name 2-Propenamide, N-1,3-benzodioxol-5-yl-2-cyano-3-(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901171491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1786462-99-4
Record name 2-Propenamide, N-1,3-benzodioxol-5-yl-2-cyano-3-(dimethylamino)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1786462-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenamide, N-1,3-benzodioxol-5-yl-2-cyano-3-(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901171491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-1,3-benzodioxol-5-yl-2-cyano-3-(dimethylamino)acrylamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 1,3-benzodioxole-5-carbaldehyde with malononitrile and dimethylamine in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .

Chemical Reactions Analysis

N-1,3-benzodioxol-5-yl-2-cyano-3-(dimethylamino)acrylamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-2-cyano-3-(dimethylamino)acrylamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, leading to the disruption of normal cellular processes. In cancer cells, it has been shown to induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1,3-benzodioxol-5-yl-2-cyano-3-(dimethylamino)acrylamide
Reactant of Route 2
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N-1,3-benzodioxol-5-yl-2-cyano-3-(dimethylamino)acrylamide

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